molecular formula C9H15FO B13963631 1,2-Dimethylcyclohexane-1-carbonyl fluoride CAS No. 49576-71-8

1,2-Dimethylcyclohexane-1-carbonyl fluoride

Cat. No.: B13963631
CAS No.: 49576-71-8
M. Wt: 158.21 g/mol
InChI Key: BIIZQTTWDAEFQC-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexane-1-carbonyl fluoride is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions and a carbonyl fluoride group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethylcyclohexane-1-carbonyl fluoride typically involves the following steps:

    Formation of 1,2-Dimethylcyclohexane: This can be achieved through the hydrogenation of 1,2-dimethylcyclohexene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Introduction of the Carbonyl Fluoride Group: The carbonyl fluoride group can be introduced by reacting 1,2-dimethylcyclohexane with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclohexane-1-carbonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl fluoride group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethylcyclohexane-1-carbonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl fluoride groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclohexane-1-carbonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexane: Lacks the carbonyl fluoride group, making it less reactive in certain chemical reactions.

    Cyclohexane-1-carbonyl fluoride: Lacks the methyl groups, resulting in different steric and electronic properties.

    1,2-Dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl fluoride group, leading to different reactivity and applications.

Uniqueness

1,2-Dimethylcyclohexane-1-carbonyl fluoride is unique due to the presence of both methyl groups and the carbonyl fluoride group. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

49576-71-8

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

1,2-dimethylcyclohexane-1-carbonyl fluoride

InChI

InChI=1S/C9H15FO/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3

InChI Key

BIIZQTTWDAEFQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)C(=O)F

Origin of Product

United States

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